Diethyl chloromalonate

Overview

Description

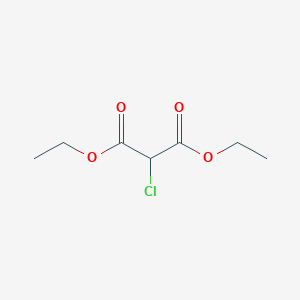

Diethyl chloromalonate (DECM, C₇H₁₁ClO₄, MW 194.61 g/mol) is a chlorinated derivative of diethyl malonate, where a chlorine atom replaces one hydrogen at the α-carbon. It is widely used as a reagent in organic synthesis, particularly in halogen exchange reactions, Appel reactions, and the preparation of heterocyclic compounds . DECM’s reactivity stems from the electron-withdrawing chlorine atom, which enhances its electrophilicity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and fluorinated compound synthesis .

Preparation Methods

Diethyl chloromalonate can be synthesized through the reaction of diethyl malonate with phosgene in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Diethyl chloromalonate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with potassium fluoride to form diethyl fluoromalonate.

Michael Alkylation: It participates in K2CO3-catalyzed domino reactions with salicylic aldehyde derivatives to form functionalized 2,3-dihydrobenzofurans.

Mannich Alkylation and Aldol Alkylation: These reactions also occur under similar conditions, leading to various functionalized products.

Common reagents used in these reactions include potassium fluoride, cesium carbonate, and elemental sulfur or selenium . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Diethyl chloromalonate serves as a precursor for synthesizing diethyl fluoromalonate, which is crucial for developing biologically active fluorinated compounds. The reaction of DEChM with potassium fluoride (KF) in aprotonic solvents has been studied extensively.

Case Study: Reaction with Potassium Fluoride

- Conditions : The reaction was conducted in dimethylformamide (DMF) at temperatures ranging from 55 to 180 °C.

- Results : The introduction of the crown ether 18-crown-6 significantly increased the yield of diethyl fluoromalonate from 20% to 48% due to enhanced solubility of KF and increased fluoride ion concentration .

| Solvent | Product Formed | Yield (%) |

|---|---|---|

| DMF | Diethyl fluoromalonate | 48 |

| DMSO | Diethyl fluoromalonate | 12 |

| Acetonitrile | No fluorinated product | 0 |

This study highlights DEChM's role as a fluorine source, demonstrating its utility in synthesizing fluorinated derivatives that are valuable in pharmaceuticals.

Enantioselective Synthesis

DEChM is also employed in enantioselective reactions, particularly with unsaturated imines to form chiral α,β-dehydroaminoesters.

Case Study: Conjugate Addition to Imines

- Catalyst : La(OTf)3-pyBOX1 complex was used to promote the reaction.

- Results : High yields and excellent enantiomeric excesses were achieved, with some reactions yielding up to 94% .

| Substrate Type | Yield (%) | Diastereomeric Ratio (E/Z) | Enantiomeric Excess (%) |

|---|---|---|---|

| N-tosyl β,γ-unsaturated α-ketimino esters | 94 | 1:99 | 91 |

This application underscores DEChM's significance in producing chiral compounds essential for drug development.

Formation of Heterocyclic Structures

This compound has been utilized in the synthesis of various heterocyclic compounds through its reactions with nucleophiles.

Case Study: Reaction with Dinucleophiles

Mechanism of Action

The mechanism of action of diethyl chloromalonate involves its reactivity as a 2-halo-1,3-dicarbonyl compound. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as fluoride ions . This reactivity is facilitated by the electron-withdrawing effects of the carbonyl groups, which make the carbon-chlorine bond more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Analysis

DECM belongs to the family of diethyl α-halomalonates. Key analogs include:

- Diethyl bromomalonate (bromine substituent)

- Diethyl fluoromalonate (fluorine substituent)

The halogen type (Cl, Br, F) influences reactivity, stability, and application (Table 1).

Table 1: Structural and Physical Properties

Nucleophilic Substitution

- DECM vs. Diethyl Malonate : DECM’s chlorine enhances electrophilicity, enabling halogen exchange. However, in nucleophilic aromatic substitutions, DECM yields 28% product vs. 34% for diethyl malonate, likely due to steric and electronic effects of Cl .

- Fluoromalonate Synthesis : DECM reacts with KF in polar aprotic solvents (e.g., DMF) to form diethyl fluoromalonate. Catalysts like 18-crown-6 improve yields to 48% by solubilizing KF .

- Bromomalonate Comparison : Diethyl bromomalonate is more reactive than DECM in SN2 reactions due to Br’s lower bond dissociation energy, facilitating faster substitutions .

Environmental Impact

DECM production involves high ethanol (40 mol) and chlorine (39 mol) consumption, contributing to 20–32% of its cumulative energy demand (CED) and greenhouse gas (GHG) emissions. Recycling these reagents reduces CED by 20% and GHG by 32%, making DECM’s environmental footprint comparable to other Appel reaction reagents when optimized .

Biological Activity

Diethyl chloromalonate (DEChM) is a versatile compound in organic synthesis, primarily known for its role as a reagent in various chemical reactions. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and the development of novel compounds. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an ester derivative with the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 194.62 g/mol

- IUPAC Name : Diethyl 2-chloropropanedioate

The presence of the chlorine atom at the 2-position contributes to its reactivity, making it a suitable candidate for nucleophilic substitution reactions.

Synthetic Routes

This compound can be synthesized through several methods, including halogenation of diethyl malonate. The following table summarizes different synthetic pathways and yields:

| Synthetic Route | Yield (%) | Reference |

|---|---|---|

| Halogenation of diethyl malonate with Cl | 99 | |

| Reaction with potassium fluoride in DMF | 50 (with catalyst) | |

| Direct chlorination using N-chlorosuccinimide | 97.5 |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, demonstrating significant inhibitory effects:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli : MIC = 16 µg/mL

This suggests potential applications in developing antimicrobial agents.

Anticancer Potential

This compound has been investigated for its anticancer activity. A notable study involved evaluating its effects on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC Values:

- HeLa: 25 µM

- MCF-7: 30 µM

These results indicate that DEChM may inhibit cell proliferation, suggesting further exploration in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with cellular components. For instance, it can undergo nucleophilic substitution reactions leading to the formation of fluorinated derivatives, which have shown enhanced biological activity .

Case Studies

-

Fluorination Reactions :

A study focused on the reaction of this compound with potassium fluoride in aprotic solvents, revealing that the presence of crown ethers significantly increased the yield of diethyl fluoromalonate to 50%. This transformation highlights the utility of DEChM in synthesizing more biologically active fluorinated compounds . -

Synthesis of Dihalo Acids :

Another research effort demonstrated the conversion of this compound into various dihalo acetic acids through decarboxylation processes. These acids have been studied for their potential anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing diethyl chloromalonate (DECM) in synthetic products?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying peaks for the ethyl ester groups (δ ~1.2–1.4 ppm for CH₃ and δ ~4.2–4.4 ppm for CH₂) and the chlorinated α-carbon (δ ~5.0 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity. Differential Scanning Calorimetry (DSC) assesses thermal stability, given its melting point of ~2–8°C .

Q. What protocols ensure safe handling and storage of DECM in laboratory settings?

- Methodological Answer : DECM is corrosive (Risk Phrase R34) and irritant (R36/37). Always use PPE (gloves, goggles, lab coat) and work in a fume hood. Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid contact with moisture, bases, or oxidizing agents. In case of skin exposure, wash immediately with soap and water; for eye contact, rinse for 15 minutes and seek medical attention .

Q. How can researchers optimize the synthesis of DECM to minimize by-products?

- Methodological Answer : DECM is synthesized via chlorination of diethyl malonate using sulfonyl chloride or chlorine gas. Key parameters:

- Maintain reaction temperature at 0–5°C to suppress side reactions.

- Use anhydrous solvents (e.g., dichloromethane) and stoichiometric control of chlorinating agents.

- Purify via vacuum distillation (boiling point ~279°C) or recrystallization from non-polar solvents. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does DECM influence the environmental footprint of the Appel reaction compared to traditional reagents?

- Methodological Answer : Life Cycle Assessment (LCA) reveals DECM’s high carbon footprint due to ethanol (40 mol) and chlorine (39 mol) consumption during production. To mitigate:

- Evaluate solvent recycling (e.g., acetonitrile recovery via distillation).

- Substitute DECM with greener chlorination agents (e.g., trichloroisocyanuric acid) or catalytic systems.

- Compare cumulative energy demand (CED) and greenhouse gas (GHG) emissions using databases like ecoinvent. Recycling ethanol and chlorine reduces CED by 20% and GHG by 32% .

Q. Why does DECM exhibit low reactivity in certain nucleophilic substitution reactions?

- Methodological Answer : DECM’s α-chlorine is less electrophilic due to electron-withdrawing ester groups stabilizing the transition state. Reactivity can be enhanced by:

- Using polar aprotic solvents (e.g., DMF) to stabilize the leaving group.

- Introducing Lewis acids (e.g., ZnCl₂) to polarize the C–Cl bond.

- Comparing with brominated analogs (e.g., diethyl bromomalonate), which react faster due to bromine’s higher polarizability .

Q. What strategies improve DECM’s efficiency in K₂CO₃-catalyzed domino reactions?

- Methodological Answer : In K₂CO₃-mediated Michael/Mannich alkylations:

- Optimize solvent polarity (e.g., THF or ethanol) to balance nucleophilicity and solubility.

- Use microwave-assisted synthesis to reduce reaction time (2–6 minutes vs. hours).

- Adjust DECM stoichiometry (1.2–1.5 eq.) to compensate for steric hindrance from ester groups. Characterize products via ²D NMR (COSY, HSQC) to confirm regioselectivity .

Q. How can contradictions in DECM’s solvent compatibility be resolved during experimental design?

- Methodological Answer : DECM is sparingly soluble in water but miscible with chloroform and methanol. Conflicting solubility data may arise from impurities or hydrolysis. To address:

Properties

IUPAC Name |

diethyl 2-chloropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWCQKMQYZFTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022258 | |

| Record name | Diethyl chloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-10-9 | |

| Record name | 1,3-Diethyl 2-chloropropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14064-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl chloromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl chloromalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-chloro-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl chloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chloromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CHLOROMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5J45M964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.